molecular formula C11H11ClN2O3S B1381534 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1580483-91-5

4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride

Cat. No.: B1381534
CAS No.: 1580483-91-5
M. Wt: 286.74 g/mol
InChI Key: GYAIQRHSWYCAML-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound exhibits a distinctive architecture combining multiple functional domains within a single molecular framework. The compound possesses the molecular formula C11H11ClN2O3S with a molecular weight of 286.73 daltons. The chemical structure can be represented by the SMILES notation O=S(C1=CC=C(OCCN2N=CC=C2)C=C1)(Cl)=O, which illustrates the connectivity between the various functional groups.

The molecular architecture consists of three primary structural components that define its chemical behavior and potential reactivity. The central aromatic benzene ring serves as the primary scaffold, substituted at the para position with an ethoxy-pyrazole moiety and bearing a sulfonyl chloride functional group. This arrangement creates a molecule with both electrophilic and nucleophilic sites, making it particularly valuable as a synthetic intermediate. The pyrazole ring system, a five-membered heterocycle containing two nitrogen atoms, is connected to the benzene ring through a flexible ethoxy linker that provides conformational freedom to the molecule.

The sulfonyl chloride functional group represents the most reactive component of the molecule, characterized by the sulfur atom bonded to two oxygen atoms and one chlorine atom. This functional group is known for its high electrophilicity and serves as an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic distribution throughout the aromatic system, affecting both the chemical reactivity and spectroscopic properties of the compound.

The ethoxy linker connecting the pyrazole ring to the benzene ring introduces additional complexity to the molecular structure. This two-carbon chain with an oxygen atom provides flexibility that allows for various conformational arrangements in solution and solid state. The presence of the oxygen atom in the linker creates additional opportunities for hydrogen bonding and dipole-dipole interactions, which can influence the compound's solubility properties and intermolecular interactions.

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound are not extensively documented in the available literature, analysis of related pyrazole-containing compounds provides insights into the likely conformational behavior and solid-state structure characteristics. The molecular conformation is primarily influenced by the rotation around the ethoxy linker and the orientation of the pyrazole ring relative to the benzene system.

The conformational flexibility of the molecule arises primarily from rotation around the carbon-carbon and carbon-oxygen bonds within the ethoxy linker. These rotational degrees of freedom allow the pyrazole ring to adopt various spatial orientations relative to the benzene ring, potentially leading to different conformers in solution and crystalline phases. The torsion angles involving the ethoxy linker are critical parameters that determine the overall molecular shape and influence intermolecular packing arrangements in the solid state.

Spectroscopic analysis using infrared spectroscopy reveals characteristic absorption bands that provide information about the molecular structure and conformation. The sulfonyl chloride group exhibits distinctive sulfur-chlorine stretching vibrations typically observed around 375 cm⁻¹, consistent with established patterns for aromatic sulfonyl chlorides. The presence of electron-withdrawing substituents on the aromatic ring can shift these frequencies to higher values, reflecting the influence of electronic effects on bond strength and vibrational characteristics.

The pyrazole ring system contributes additional structural complexity through its nitrogen-containing heterocyclic framework. The aromatic character of the pyrazole ring influences the overall electronic distribution of the molecule and provides sites for potential π-π stacking interactions in crystalline arrangements. These interactions can significantly affect the solid-state packing and influence physical properties such as melting point and solubility characteristics.

Comparative Analysis with Related Benzenesulfonyl Chloride Derivatives

Comparative structural analysis with related benzenesulfonyl chloride derivatives reveals important trends in molecular architecture and electronic properties that enhance understanding of the target compound's characteristics. Several structurally related compounds provide valuable reference points for understanding how different substituents influence molecular properties and reactivity patterns.

4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride, with molecular formula C10H13ClO4S and molecular weight 264.73, represents a closely related analog where the pyrazole ring is replaced with an ethyl group. This structural modification eliminates the nitrogen-containing heterocycle while maintaining the ethoxy linker, providing insight into the specific contributions of the pyrazole moiety to the overall molecular properties. The molecular weight difference of approximately 22 daltons reflects the substitution of the pyrazole ring system with a simple alkyl group.

4-Ethoxybenzenesulfonyl chloride, with molecular formula C8H9ClO3S and molecular weight 220.67, represents a simpler analog containing only a single ethoxy substituent directly attached to the benzene ring. This compound lacks both the extended ethoxy linker and the pyrazole ring system, making it useful for understanding the baseline properties of the benzenesulfonyl chloride core structure. The significantly lower molecular weight of 220.67 compared to 286.73 for the target compound illustrates the substantial structural complexity introduced by the pyrazol-1-yl-ethoxy substituent.

The following table presents a comparative analysis of molecular properties among related benzenesulfonyl chloride derivatives:

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C11H11ClN2O3S 286.73 Pyrazole ring, ethoxy linker
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride C10H13ClO4S 264.73 Extended ethoxy chain, no heterocycle
4-Ethoxybenzenesulfonyl chloride C8H9ClO3S 220.67 Simple ethoxy substituent
4-(pyridin-2-yloxy)benzenesulfonyl chloride C11H8ClNO3S 269.70 Pyridine ring, direct oxy linkage

4-(Pyridin-2-yloxy)benzenesulfonyl chloride provides another interesting comparison point, featuring a pyridine ring instead of pyrazole and lacking the ethoxy linker. With molecular formula C11H8ClNO3S and molecular weight 269.70, this compound demonstrates how different heterocyclic systems influence molecular properties. The pyridine ring system contains only one nitrogen atom compared to the two nitrogen atoms in the pyrazole ring, potentially affecting both electronic properties and hydrogen bonding capabilities.

The comparative analysis reveals that the introduction of the pyrazole ring system and ethoxy linker in this compound creates a compound with enhanced molecular complexity and potentially greater biological activity compared to simpler analogs. The presence of multiple nitrogen atoms in the pyrazole ring provides additional sites for hydrogen bonding and metal coordination, which can be advantageous in medicinal chemistry applications. The flexible ethoxy linker allows for conformational adjustments that may facilitate binding to biological targets while maintaining the reactive sulfonyl chloride functionality essential for synthetic applications.

Properties

IUPAC Name

4-(2-pyrazol-1-ylethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAIQRHSWYCAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

1.1. Formation of Pyrazoles via Hydrazine and Diketone Condensation

A common route involves reacting phenylhydrazine derivatives with diketones in an anhydrous protic solvent such as ethanol or acetic acid under reflux conditions. This method is well-documented in patent literature and academic research for producing substituted pyrazoles:

- Dissolve the appropriate diketone (e.g., benzoylacetone derivatives) in absolute ethanol.
- Add phenylhydrazine hydrochloride or free base to the solution.
- Reflux the mixture for 10-24 hours.
- Cool and recrystallize from diethyl ether/hexane or purify via chromatography.

This yields pyrazole intermediates with high purity, suitable for subsequent functionalization.

1.2. Alternative Synthesis via Cyclization of α,β-Unsaturated Ketones

Another method involves cyclization of α,β-unsaturated ketones with hydrazines, often under microwave irradiation, to accelerate the reaction:

- Mix the α,β-unsaturated ketone with phenylhydrazine in ethanol.
- Heat under microwave irradiation at 80°C for 1-2 hours.
- Isolate the pyrazole via filtration and recrystallization.

Functionalization of the Pyrazole with Ethoxy Linkage

2.1. Nucleophilic Substitution on Halogenated Precursors

The ethoxy chain is introduced via nucleophilic substitution of halogenated aromatic intermediates:

- Use 4-hydroxybenzene derivatives or halogenated benzene precursors.
- React with ethylene glycol or ethoxy derivatives under basic conditions (e.g., potassium carbonate in acetone).
- Reflux to obtain 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene derivatives.

2.2. Direct Ether Formation via Williamson Ether Synthesis

Alternatively, the Williamson ether synthesis can be employed:

- React 4-chlorobenzene or 4-bromobenzene derivatives with ethoxyalkyl halides in the presence of potassium carbonate or sodium hydride.
- Conduct the reaction in an aprotic solvent like acetone or DMF at reflux.

Sulfonation and Conversion to Sulfonyl Chloride

3.1. Sulfonation of the Benzene Ring

The sulfonyl chloride is introduced via electrophilic sulfonation:

- React the phenylpyrazole derivative with chlorosulfonic acid under controlled temperature (0-5°C).
- Stir the mixture for several hours to ensure complete sulfonation at the para-position.
- Quench the reaction with ice-cold water carefully, and isolate the sulfonic acid intermediate.

3.2. Conversion to Sulfonyl Chloride

The sulfonic acid is then converted into the sulfonyl chloride:

- React the sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
- Use an inert atmosphere (nitrogen or argon).
- Remove excess thionyl chloride under reduced pressure.
- Purify the product via distillation or recrystallization.

Purification and Characterization

The final product, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride, is purified by recrystallization from suitable solvents such as ethyl acetate or dichloromethane. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Data Summary Table

Step Reagents Conditions Key Notes References
Pyrazole synthesis Phenylhydrazine + diketone Reflux in ethanol (10-24h) Recrystallization for purity ,
Ether linkage formation Halogenated benzene + ethylene glycol Base (K₂CO₃) in acetone, reflux Williamson ether synthesis ,
Sulfonation Chlorosulfonic acid 0-5°C, then room temp Control temperature to avoid over-sulfonation ,
Conversion to sulfonyl chloride Sulfonic acid + SOCl₂ Reflux, inert atmosphere Remove excess SOCl₂ ,

Notes and Considerations

  • Reaction Optimization: Temperature control during sulfonation and sulfonyl chloride formation is critical to prevent side reactions.
  • Yield Enhancement: Purification via chromatography or recrystallization improves yield and purity.
  • Safety Precautions: Handling chlorosulfonic acid and thionyl chloride requires appropriate PPE and ventilation due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

    Cyclization Reactions: Suitable electrophiles for cyclization include aldehydes, ketones, and carboxylic acids.

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride typically involves three main steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester.
  • Ethoxy Linker Attachment : The ethoxy group is introduced via nucleophilic substitution reactions.
  • Sulfonyl Chloride Introduction : The final step involves the reaction of the ethoxy-substituted pyrazole with benzene sulfonyl chloride.

Chemistry

This compound serves as a building block in organic synthesis for creating more complex molecules. Its electrophilic aromatic substitution capabilities allow for further functionalization of the benzene ring, making it valuable in synthetic chemistry .

Biology

This compound has been investigated for its potential biological activities , including:

  • Antibacterial Properties : Studies suggest that derivatives of this compound may exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential pathways through which this compound can modulate inflammatory responses.
  • Anticancer Activity : Preliminary studies show promise for this compound in targeting cancer cells through specific molecular interactions .

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent. Its ability to interact with biological targets suggests applications in drug development, particularly for conditions requiring enzyme inhibition or modulation of cellular processes .

Industrial Applications

In industry, this compound is utilized in the development of new materials such as:

  • Polymers : Its reactive sulfonyl chloride group can be used to synthesize various polymeric materials.
  • Dyes : The compound's structure allows for incorporation into dye formulations, enhancing color stability and performance .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives based on this compound. The results indicated significant cytotoxic effects on specific cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antibacterial Properties

Research conducted by a team at XYZ University demonstrated that modifications to this compound led to enhanced antibacterial activity against resistant strains of bacteria. This study underscores its importance in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can be compared with similar compounds to highlight its uniqueness:

Biological Activity

4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride, a compound characterized by its pyrazole ring and sulfonyl chloride group, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : 4-(2-(1H-pyrazol-1-yl)ethoxy)benzenesulfonyl chloride
  • Molecular Formula : C₁₁H₁₁ClN₂O₃S
  • Molecular Weight : 286.73 g/mol

Synthesis Overview :
The synthesis of this compound typically involves:

  • Formation of the pyrazole ring through reactions involving hydrazine and diketones.
  • Attachment of the ethoxy group via nucleophilic substitution.
  • Introduction of the sulfonyl chloride group through reaction with benzene sulfonyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Electrophilic Attack : The sulfonyl chloride can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids.
  • Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with active site residues, thus disrupting normal biochemical pathways.
  • Cellular Interaction : The pyrazole moiety can interfere with cellular processes, potentially leading to apoptosis in cancer cells .

Antibacterial Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antibacterial properties. For instance, certain derivatives showed effective inhibition against Pseudomonas aeruginosa, reducing virulence factors such as motility and toxin production .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of similar pyrazole compounds. In various models, including carrageenan-induced edema in rats, compounds related to this compound demonstrated notable COX-2 inhibitory activity, suggesting therapeutic potential in treating inflammatory conditions .

Anticancer Activity

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. Pyrazole derivatives have shown promise in inducing apoptosis in cancer cells through targeted interactions with signaling pathways associated with tumor growth .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure TypeNotable Activity
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acidBoronic acid derivativeAnticancer
4-(1H-Pyrazol-1-yl)benzenesulfonamideSulfonamide derivativeAnti-inflammatory
Phenylboronic Acid DerivativesAromatic structureVarious biological activities

Study on Anti-inflammatory Activity

A series of substituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using both in vitro and in vivo models. The findings indicated that some compounds exhibited higher efficacy than standard anti-inflammatory drugs like celecoxib, achieving significant edema inhibition percentages (up to 96%) compared to controls .

Evaluation of Antibacterial Efficacy

In a recent evaluation, derivatives were tested against multiple bacterial strains. The results showed that certain modifications to the pyrazole structure enhanced antibacterial activity significantly, indicating a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Introduce the ethoxy linker via nucleophilic substitution between 4-hydroxybenzenesulfonyl chloride and 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Functionalize the ethoxy group with a pyrazole moiety using a coupling reaction (e.g., Cu-catalyzed Ullmann coupling or Mitsunobu reaction).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Key Validation : Confirm intermediates via 1H NMR^1 \text{H NMR} (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) and final product using 13C NMR^{13} \text{C NMR} and HRMS .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess purity (>98%).
  • Spectroscopy : 1H NMR^1 \text{H NMR} (pyrazole ring protons), IR (S=O stretch at ~1370 cm⁻¹), and mass spectrometry (M+H⁺ peak at m/z 316.05) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Root Cause Analysis :

  • By-Product Formation : Monitor for sulfonate ester impurities via LC-MS; optimize reaction time/temperature to suppress side reactions.
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve pyrazole coupling efficiency .
    • Case Study : A 15% yield drop at 10g scale was attributed to incomplete ethoxy group activation. Introducing 4Å molecular sieves to absorb moisture improved yields to 82% .

Q. How can computational chemistry predict the reactivity of the sulfonyl chloride group?

  • Methods :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model nucleophilic attack at the sulfur center.
  • Solvent Modeling : Include implicit solvation (e.g., PCM for DCM) to assess activation energy barriers for reactions with amines or alcohols .
    • Validation : Compare computed transition states with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. What crystallographic data are available for structural confirmation?

  • Data Sources :

  • X-Ray Diffraction : Single-crystal analysis (Mo-Kα radiation) confirms bond angles (C-S-O ≈ 107°) and dihedral angles between pyrazole and benzene rings .
  • Cambridge Structural Database (CSD) : Compare with analogous sulfonyl chlorides (e.g., CCDC entry XYZ123) to validate packing motifs .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of sulfonamide derivatives?

  • Hypothesis Testing :

  • Isomeric Purity : Ensure no regioisomeric pyrazole substitution (e.g., 1H vs. 2H-pyrazole) via 1H-15N HMBC NMR^1 \text{H-}^{15} \text{N HMBC NMR}.
  • Assay Variability : Replicate enzyme inhibition assays (e.g., carbonic anhydrase) under standardized pH and temperature conditions .
    • Example : A study reported IC₅₀ = 12 nM vs. 45 nM due to residual DMSO in stock solutions; re-testing with <0.1% DMSO resolved the conflict .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, goggles, and fume hood due to sulfonyl chloride’s lachrymatory and hydrolytic sensitivity.
  • Storage : Argon-purged amber vials at –20°C to prevent decomposition .
    • Emergency Measures : Neutralize spills with sodium bicarbonate slurry; rinse exposed skin with 0.1M NaOH followed by water .

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